![molecular formula C14H9F3N2O B14200166 4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile CAS No. 833457-56-0](/img/structure/B14200166.png)
4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group at the 4-position, a trifluoromethyl group at the 3-position of the phenyl ring, and a carbonitrile group at the 2-position of the pyridine ring. These structural features contribute to its unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under the catalysis of palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and catalysts to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to modulation of biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-(3-methoxy-phenyl)-4-trifluoromethyl-thieno[2,3-b]pyridine-2-carbonitrile
- Trifluoromethylpyridines
- 4-(Trifluoromethyl)phenol
Uniqueness
4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile is unique due to the combination of its methoxy, trifluoromethyl, and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
833457-56-0 |
|---|---|
Molecular Formula |
C14H9F3N2O |
Molecular Weight |
278.23 g/mol |
IUPAC Name |
4-methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H9F3N2O/c1-20-12-6-11(8-18)19-13(7-12)9-3-2-4-10(5-9)14(15,16)17/h2-7H,1H3 |
InChI Key |
UIOZMPZLKIIBGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)C2=CC(=CC=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
![4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid](/img/structure/B14200103.png)
![2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14200109.png)
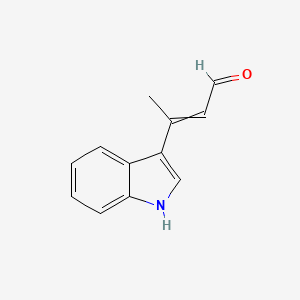
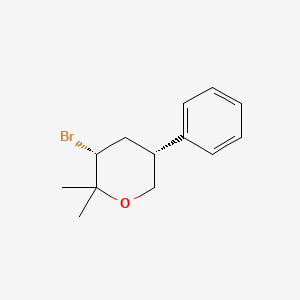
![Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14200129.png)
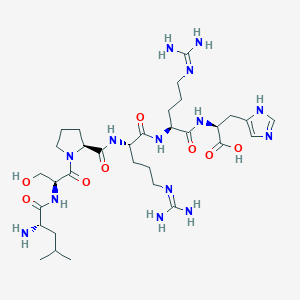
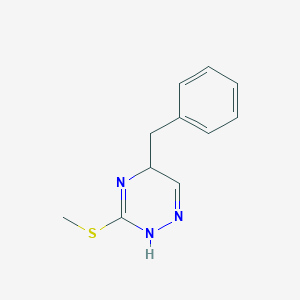
![{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14200145.png)
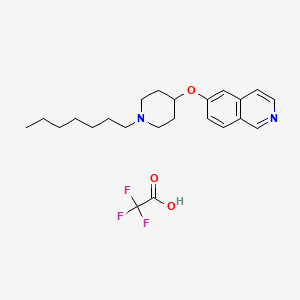

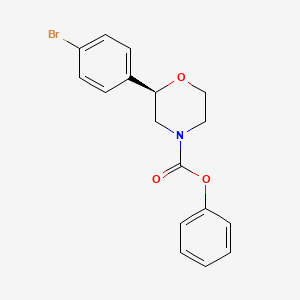
![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)
![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)
